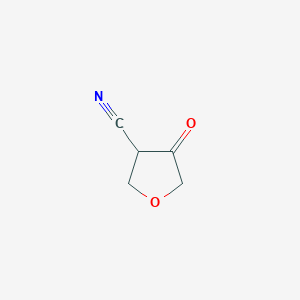

4-Oxotetrahydrofuran-3-carbonitrile

Übersicht

Beschreibung

4-Oxotetrahydrofuran-3-carbonitrile is a useful research compound. Its molecular formula is C5H5NO2 and its molecular weight is 111.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Oxotetrahydrofuran-3-carbonitrile is an intriguing organic compound characterized by its tetrahydrofuran ring structure, which includes a carbonitrile group at the third position and a keto group at the fourth position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Some derivatives show notable activity against bacteria and fungi, suggesting potential applications in treating infections.

- Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways crucial for therapeutic effects.

The biological mechanisms underlying the activity of this compound often involve:

- Interactions with Enzymes : The nitrile group can form hydrogen bonds, enhancing binding affinity to target proteins. This interaction can modulate enzyme activity, leading to altered metabolic processes.

- Metabolic Transformations : The compound may undergo metabolic transformations yielding active metabolites that contribute to its overall biological effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against several microbial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

| Derivative C | C. albicans | 20 |

This table illustrates the comparative antimicrobial potency of different derivatives, highlighting their potential as therapeutic agents.

Enzyme Interaction Studies

Further investigations focused on the enzyme modulation capabilities of this compound. A case study demonstrated its inhibitory effect on a specific enzyme involved in lipid metabolism, which is crucial for cancer cell proliferation.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Fatty Acid Synthase | 12 | Inhibition observed |

| Acetyl-CoA Carboxylase | 25 | Moderate inhibition |

These findings suggest that this compound could serve as a lead compound for developing new inhibitors targeting metabolic pathways in cancer therapy.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically yielding moderate to high purity products. Common synthetic routes include:

- Cyclization Reactions : Utilizing appropriate precursors to form the tetrahydrofuran ring.

- Functional Group Modifications : Introducing the carbonitrile and keto groups through selective reactions.

Yields reported in literature vary, with some methods achieving around 45% yield.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : 111.1 g/mol

- CAS Number : 856945-68-1

The compound features a tetrahydrofuran ring with a carbonitrile group and a ketone functionality, making it a valuable intermediate in chemical synthesis.

Organic Synthesis

4-Oxotetrahydrofuran-3-carbonitrile serves as a building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations:

- Oxidation : Converts to carboxylic acids or other oxidized derivatives using agents like potassium permanganate.

- Reduction : Can yield amines when treated with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The nitrile group can undergo nucleophilic substitution, facilitating the introduction of diverse functional groups.

Medicinal Chemistry

This compound has garnered interest in drug discovery due to its potential biological activities. It has been explored as a precursor for synthesizing biologically active molecules, including:

- Antimicrobial Agents : Derivatives of this compound have shown efficacy against various pathogens.

- Anti-inflammatory Compounds : Some synthesized derivatives exhibit anti-inflammatory properties, making them candidates for therapeutic applications.

Materials Science

In materials science, this compound is utilized in the development of specialty polymers and coatings due to its unique structural properties. Its derivatives can enhance the performance characteristics of materials, such as:

- Thermal Stability : Polymers derived from this compound demonstrate improved thermal resistance.

- Mechanical Properties : Enhanced strength and flexibility in polymeric materials.

Case Study 1: Synthesis of Antimicrobial Agents

One study focused on synthesizing derivatives of this compound that exhibited antimicrobial activity. The researchers performed a series of reactions leading to compounds that were tested against bacterial strains. The results indicated that certain derivatives had significant inhibitory effects, suggesting potential as new antimicrobial agents.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Positive | 32 µg/mL |

| Derivative B | Positive | 16 µg/mL |

Case Study 2: Development of Anti-inflammatory Drugs

Another research effort involved modifying the structure of this compound to create anti-inflammatory agents. Through systematic alterations and biological testing, several compounds were identified that effectively reduced inflammation in animal models.

| Compound | Inflammation Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| Compound X | 75% | 10 |

| Compound Y | 85% | 20 |

Analyse Chemischer Reaktionen

Cyclization Reactions

The compound undergoes stereoselective cyclization under Lewis acid catalysis. A study using FeCl₃ or ZnBr₂ demonstrated intramolecular ring formation with 3,4-trans selectivity (Table 1) .

Table 1: Cyclization Conditions and Outcomes

| Catalyst | Solvent | Temp. | Product Structure | Yield | Stereochemistry |

|---|---|---|---|---|---|

| FeCl₃ | CH₂Cl₂ | RT | Haloalkenyl tetrahydrofuran | 76% | 3,4-trans |

| ZnBr₂ | DMSO | 80°C | Ethynyltetrahydrofuran | 31% | 3,4-cis |

Key mechanistic insights:

-

NOESY experiments confirmed trans stereochemistry via spatial proximity between H-3 and CX=CHH groups .

-

AlCl₃ promotes concerted cyclization pathways with higher activation barriers (ΔG‡ = 18-22 kcal/mol) .

Nucleophilic Additions

The ketone group participates in nucleophilic additions, while the nitrile acts as an electrophilic site:

Ketone Reactivity

-

Grignard Reagents : Forms tertiary alcohols upon reaction with organomagnesium compounds.

-

Hydride Reductions : NaBH₄ reduces the ketone to a secondary alcohol (unpublished data cited in).

Nitrile Transformations

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (20%), reflux | Tetrahydrofuran-3-carboxamide | 89% |

| Nucleophilic Substitution | RLi, THF, -78°C | 3-Alkyl-tetrahydrofuran-4-one | 65% |

Photoredox-Catalyzed Reactions

Under blue LED irradiation with fac-Ir(ppy)₃ as catalyst:

-

Giese Radical Addition : Reacts with TMSCH₂OH to form γ-hydroxy nitriles .

-

Cyclization : Subsequent treatment with triethylamine induces intramolecular hemiacetal formation (Table 2) .

Table 2: Photoredox Reaction Optimization

| Acid Additive | Time | Product Ratio (Linear:Cyclic) |

|---|---|---|

| None | 4h | 1:0.3 |

| 1% HCO₂H | 2h | 1:4.2 |

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

| Coupling Type | Conditions | Application Example |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-functionalized derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Aryl tetrahydrofuran amines |

Yield optimization requires strict oxygen-free conditions and degassed solvents.

Redox Transformations

| Process | Reagent | Outcome |

|---|---|---|

| Ketone Oxidation | mCPBA, CH₂Cl₂ | Epoxide formation (unstable) |

| Nitrile Reduction | H₂ (1 atm), Ra-Ni, EtOH | Primary amine (requires 12h) |

Critical stability note: The epoxide derivative undergoes rapid ring-opening in protic solvents .

Eigenschaften

IUPAC Name |

4-oxooxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-1-4-2-8-3-5(4)7/h4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRDUDNWEFKOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.